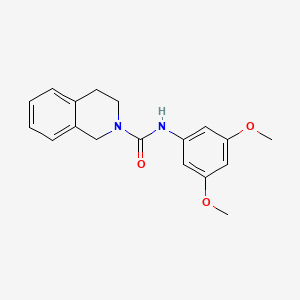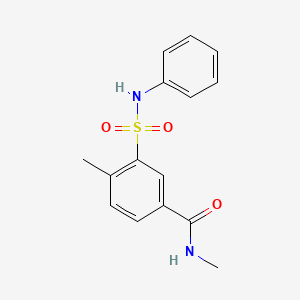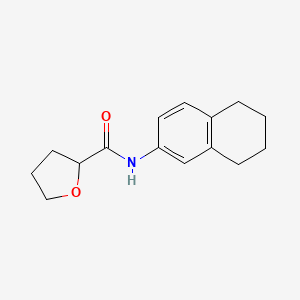![molecular formula C19H16N4O2 B4441605 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4441605.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide
Descripción general
Descripción
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide, also known as Compound 13, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide involves the inhibition of a protein called SIRT2. SIRT2 is involved in several cellular processes, including cell cycle regulation, DNA repair, and metabolism. Inhibition of SIRT2 by N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide leads to the disruption of these processes, ultimately resulting in the inhibition of cancer cell growth and other biological effects.
Biochemical and Physiological Effects:
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide has been found to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and regulate glucose metabolism. It has also been found to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide in lab experiments is its specificity for SIRT2. This allows for more targeted studies of the effects of SIRT2 inhibition. However, one limitation is the potential for off-target effects, as the compound may interact with other proteins or cellular processes.
Direcciones Futuras
There are several potential future directions for research on N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its biological effects, as well as its potential for use in combination with other drugs. Finally, research could focus on the development of new synthesis methods for N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide, potentially leading to more efficient and cost-effective production of this compound.
Aplicaciones Científicas De Investigación
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Other potential applications include the treatment of neurodegenerative diseases and metabolic disorders.
Propiedades
IUPAC Name |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(15-6-4-10-21-13-15)23-17-8-2-1-7-16(17)19(25)22-12-14-5-3-9-20-11-14/h1-11,13H,12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSBFXBJYBEAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441526.png)
![4-[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441529.png)
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441537.png)
![8-(4-morpholinylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4441541.png)
![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441545.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide](/img/structure/B4441550.png)

![4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441565.png)

![2-[1-(3,4-difluorobenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4441580.png)
![N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441596.png)


![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)